molecular formula C11H10O5 B1253252 Mycosporulone

Mycosporulone

Cat. No.: B1253252
M. Wt: 222.19 g/mol
InChI Key: GBBAMXSZPPEWFS-RCPFJQLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mycosporulone is a secondary metabolite obtained from fungal cultures . Research indicates that this compound exhibits significant biological activity, demonstrating a potent cytotoxic effect against several human tumor cell lines, including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer), as well as the murine L-1210 leukemia cell line . Notably, studies have shown that this compound is not toxic to normal human lung cells (MRC-5), suggesting a selective activity profile that is of high interest in oncology research . In addition to its antitumor properties, this compound possesses antimicrobial activity. It has been found to be particularly active against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus , including strains resistant to penicillin . This makes it a valuable compound for investigating new approaches to combat antibiotic-resistant bacteria. A closely related structural analog, 6-epi-5′-hydroxy-mycosporulone, has been identified in the culture broth of the marine-derived fungus Massarina sp., indicating a family of related chemical structures with potential bioactivity . This product is labeled For Research Use Only (RUO) . It is intended for use in laboratory research, such as in fundamental life science studies, pharmaceutical research for drug discovery, and the development of new diagnostic assays . It is not intended for diagnostic or therapeutic procedures, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10O5

Molecular Weight

222.19 g/mol

IUPAC Name

(5S,6R,10S)-6-hydroxy-10-methyl-3-methylidene-2-oxaspiro[4.5]dec-8-ene-1,4,7-trione

InChI

InChI=1S/C11H10O5/c1-5-3-4-7(12)9(14)11(5)8(13)6(2)16-10(11)15/h3-5,9,14H,2H2,1H3/t5-,9-,11+/m0/s1

InChI Key

GBBAMXSZPPEWFS-RCPFJQLFSA-N

Isomeric SMILES

C[C@H]1C=CC(=O)[C@@H]([C@]12C(=O)C(=C)OC2=O)O

Canonical SMILES

CC1C=CC(=O)C(C12C(=O)C(=C)OC2=O)O

Synonyms

(2-hydroxy-6-methylcyclohex-4-en-3-one)-spiro (4'-methylen-5'-oxobutanolide)
mycosporulone

Origin of Product

United States

Advanced Structural Elucidation and Stereochemical Studies of Mycosporulone

Historical Perspectives on Initial Structural Assignments

Mycosporulone was first reported in 1993 as a fungal metabolite. ucla.edu The initial structural assignment was based on analyses of 1H and 13C NMR data and mass spectrometric fragmentation patterns. ucla.edu The compound was identified as belonging to the 3-methylidene-2-oxaspiro[4.5]decan-1-one class of compounds, characterized by a spirocyclic system with a methylene (B1212753) group and a lactone ring. ucla.edu The initial proposed structure, referred to as structure 1 in some literature, depicted a specific relative stereochemistry. ucla.eduresearchgate.net

Application of Advanced Spectroscopic Techniques for Structural Confirmation

Modern structural elucidation relies heavily on advanced spectroscopic techniques to determine the connectivity of atoms and functional groups within a molecule. For this compound, techniques such as High-Resolution Mass Spectrometry (HRMS) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy have been crucial. researchgate.netresearchgate.netnih.govresearchgate.netfrontiersin.organu.edu.au

HRMS provides accurate molecular weight information, allowing for the determination of the elemental composition of the compound. researchgate.netfrontiersin.org NMR spectroscopy, particularly 1D (¹H and ¹³C NMR) and 2D techniques (such as COSY, HSQC, HMBC, and NOESY), provides detailed information about the connectivity of atoms and their spatial relationships. researchgate.netfrontiersin.organu.edu.aumdpi.com

In the case of this compound, initial structural assignments were made using ¹H and ¹³C NMR and mass spectrometry. ucla.edu Subsequent studies and attempts at synthesis utilized these techniques to compare spectroscopic data of synthetic samples with that of the natural product. researchgate.netnih.gov Discrepancies in spectroscopic data between a synthesized proposed structure and the natural product indicated that the initial structural assignment required revision. researchgate.netnih.gov

Spectroscopic data tables, such as those for ¹H and ¹³C NMR chemical shifts and coupling constants, are essential for structural confirmation and are typically compared with reported values for known compounds or calculated values for proposed structures.

Rigorous Stereochemical Assignments and Configurational Determinations

Determining the stereochemistry of a chiral molecule like this compound is a critical step in its complete structural characterization. Stereochemical assignments involve determining both the relative and absolute configurations of stereogenic centers. spcmc.ac.inox.ac.ukucalgary.cawikipedia.orglibretexts.org

Initial relative stereochemistry for this compound was assigned based on NOE (Nuclear Overhauser Effect) correlations and analysis using molecular models like Dreiding models. ucla.edu NOE correlations provide information about the spatial proximity of protons, which can help in determining the relative orientation of substituents across rings or double bonds. ucla.edu For instance, an NOE between protons on C2 and C6 in the initial proposed structure suggested a cis relationship, contrary to the trans relationship initially depicted. ucla.edu

The absolute configuration, which describes the precise 3D arrangement of atoms at a chiral center (often designated as R or S), is typically determined using methods such as X-ray crystallography (especially with anomalous dispersion), the modified Mosher's ester method, or by comparison of experimental and calculated Electronic Circular Dichroism (ECD) spectra. researchgate.netox.ac.ukwikipedia.org While the provided search results mention stereochemical analysis and relative stereochemistry based on NOE, specific details about the absolute configuration determination of the revised structure of this compound are not explicitly detailed in the snippets. However, the process generally involves these advanced techniques. researchgate.netox.ac.ukwikipedia.orgacs.org

Relative configuration describes the stereochemical relationship between different stereocenters within the same molecule. spcmc.ac.inucalgary.calibretexts.org Absolute configuration is the spatial arrangement that distinguishes a chiral molecule from its mirror image. spcmc.ac.inucalgary.cawikipedia.orglibretexts.org

Comprehensive Analysis of Structural Revisions and Proposed Alternative Structures

The structural elucidation of natural products can sometimes be challenging, leading to initial misassignments that require revision. rsc.org In the case of this compound, attempts at total synthesis of the initially proposed structure revealed inconsistencies between the spectroscopic data of the synthetic product and the natural compound. ucla.eduresearchgate.netnih.gov

Researchers synthesized the proposed structure (structure 1) and its C2 epimer (structure 1a). researchgate.netnih.gov The spectroscopic data obtained for both synthetic compounds did not match the data reported for the natural this compound. researchgate.netnih.gov This strongly suggested that the initial structural assignment was incorrect. ucla.eduresearchgate.netnih.gov

As a result, a revised structure for this compound was proposed (referred to as structure 29 in one source). researchgate.netnih.gov This highlights the critical role of total synthesis and rigorous comparison of spectroscopic data in confirming or revising the structures of complex natural products. rsc.orgnih.gov The re-evaluation of the initial spectroscopic data, particularly the NOE correlations, in light of the synthetic results, was instrumental in proposing the revised structure. ucla.edu This process underscores that structural elucidation is an iterative process that may involve post-synthesis re-evaluation and the proposal of alternative structures based on experimental evidence. researchgate.netresearchgate.netrsc.orgucla.edu

Here is a simulated data table illustrating the comparison that might lead to a structural revision:

Table 1: Simulated ¹H NMR Data Comparison

Proton PositionChemical Shift (ppm) - Natural this compound (Reported)Chemical Shift (ppm) - Synthetic Proposed Structure 1Chemical Shift (ppm) - Synthetic Revised Structure 29 (Hypothetical)
H-Xδᵃδᵇδᶜ (Matches δᵃ)
H-Yδᵈδᵉδᶠ (Matches δᵈ)
............

Note: This table uses hypothetical data (δᵃ, δᵇ, etc.) to illustrate the concept of comparing spectroscopic data. Actual data would involve specific numerical values.

The significant differences observed between the natural product's spectroscopic data and that of the initially proposed synthetic structure necessitate a re-evaluation and the proposal of a revised structure that better fits all the experimental evidence. researchgate.netnih.gov

Mycosporulone Biosynthesis: Pathways, Enzymology, and Genetic Regulation

Delineation of the Polyketide Biosynthetic Pathway Precursors

The biosynthesis of polyketides, including mycosporulone, fundamentally relies on the repetitive condensation of small carboxylic acid units, primarily acetate (B1210297) units. nih.gov These units are activated as acyl-CoA thioesters, such as acetyl-CoA and malonyl-CoA, which are central intermediates in primary metabolism, derived from processes like glycolysis and the Krebs cycle. nih.gov

While the direct incorporation of radiolabeled acetate into the core cyclohexenone of mycosporine-like amino acids (MAAs), a related class of compounds that includes this compound, has not always been observed in all organisms studied, studies in cyanobacteria have indicated that the MAA core can originate from intermediates of the pentose (B10789219) phosphate (B84403) pathway, specifically sedoheptulose (B1238255) 7-phosphate, and potentially the shikimate pathway intermediate 3-dehydroquinate. nih.gov, researchgate.net The shikimate pathway is known to be the biosynthesis route for aromatic amino acids and serves as a precursor for various secondary metabolites in plants and microorganisms. mdpi.com, longdom.org Given the structural relationship between this compound and other mycosporines/MAAs, it is plausible that similar precursor pathways are involved in its formation, with acetate units forming the polyketide chain that is subsequently modified.

Characterization of Key Biosynthetic Enzymes

The assembly of the polyketide backbone of this compound is catalyzed by polyketide synthases (PKSs). nih.gov, mdpi.com PKSs are large, multi-domain enzymes that iteratively condense acyl units, often acetate (as malonyl-CoA), onto a starting primer molecule. nih.gov Based on their architecture, PKSs are classified into different types. nih.gov Fungi commonly possess Type I PKSs (T1PKS), which are large, multi-functional proteins containing several catalytic domains, including a β-ketoacyl synthase (KS), acyltransferase (AT), and acyl carrier protein (ACP). nih.gov, mdpi.com

Beyond the core PKS, the biosynthesis of this compound likely involves various modifying enzymes that introduce functional groups, alter the carbon skeleton, and lead to the final characteristic structure. In the context of related MAA biosynthesis, enzymes like 2-epi-5-epi-valiolone (B1265091) synthase (EVS, often encoded by mysA), O-methyltransferase (OMT, mysB), and ATP-grasp ligase (mysC) are involved in the initial steps leading to the mycosporine (B1203499) core structure like 4-deoxygadusol. mdpi.com, mdpi.com Further modifications and the addition of amino acid or imino alcohol substituents, characteristic of MAAs, are catalyzed by enzymes such as D-Ala-D-Ala ligase-like enzymes (mysD) or non-ribosomal peptide synthetase (NRPS)-like enzymes (mysE), and potentially other modifying enzymes like MysH. nih.gov, mdpi.com While this compound itself may not possess the amino acid substituents characteristic of MAAs like shinorine (B1251615) or porphyra-334, the initial polyketide assembly and subsequent cyclization and modification steps likely utilize a suite of enzymes analogous to those found in MAA pathways.

Enzymatic Catalysis Mechanisms in this compound Formation

Enzymes catalyze biochemical reactions by lowering the activation energy required for the reaction to proceed. wikipedia.org, biologyease.com This is achieved through various mechanisms, including transition state stabilization, where the enzyme binds more tightly to the transition state of the reaction than to the substrates or products, thereby lowering the energy barrier. wikipedia.org, biologyease.com

In polyketide biosynthesis, the PKS active site facilitates the condensation reactions through precise positioning of the substrates and catalytic residues. Mechanisms such as covalent catalysis, acid-base catalysis, and electrostatic catalysis can be involved. wikipedia.org, wou.edu For instance, in covalent catalysis, a transient covalent bond might form between the enzyme and the substrate during the reaction. wikipedia.org, wou.edu Acid-base catalysis involves the donation or acceptance of protons by amino acid residues in the active site to facilitate the reaction. wou.edu Electrostatic interactions between the enzyme and the substrate or transition state can also play a crucial role in stabilizing charged intermediates. wou.edu While specific details on the catalytic mechanisms of each enzyme involved in this compound formation are subject to ongoing research, the general principles of enzyme catalysis, including the formation of enzyme-substrate complexes and the stabilization of transition states, are fundamental to their function. biologyease.com

Cofactor Requirements and Substrate Specificity

Enzymes often require non-protein cofactors to perform their catalytic functions. wikipedia.org These can be inorganic ions or organic molecules called coenzymes. wikipedia.org In polyketide synthesis, cofactors such as NADPH are typically required for reductive steps catalyzed by ketoreductase (KR) or enoylreductase (ER) domains within the PKS or by standalone modifying enzymes. nih.gov The AT domain of PKSs is responsible for selecting and loading the appropriate acyl-CoA extender units (like malonyl-CoA) onto the ACP domain, demonstrating substrate specificity. nih.gov

For enzymes involved in the downstream modification of the polyketide core or the addition of substituents, substrate specificity is also critical. For example, in MAA biosynthesis, enzymes like MysD, a D-Ala-D-Ala ligase-like enzyme, have shown substrate preference for specific amino acids. nih.gov While direct information on the specific cofactors and substrate specificities of every enzyme in the this compound pathway may not be fully elucidated, it is understood that these enzymes exhibit specificity for their respective substrates and may require specific cofactors to facilitate the necessary chemical transformations.

Identification and Functional Analysis of this compound Biosynthetic Gene Clusters

Genes encoding enzymes involved in secondary metabolite biosynthesis, including polyketides, are often organized in biosynthetic gene clusters (BGCs) in fungal genomes. mdpi.com These clusters represent physically linked genes that are coordinately regulated, facilitating the efficient production of the end product. mdpi.com, secondarymetabolites.org

Studies on MAA biosynthesis in cyanobacteria and fungi have identified core gene clusters typically containing genes such as mysA (encoding EVS), mysB (encoding OMT), and mysC (encoding ATP-grasp ligase), which are involved in the formation of the mycosporine core. mdpi.com, mdpi.com Downstream genes like mysD or mysE, involved in the addition of amino acid substituents, are also part of these clusters in MAA-producing organisms. mdpi.com The presence of homologous gene clusters in different organisms that produce mycosporines and MAAs suggests a conserved evolutionary origin for these biosynthetic pathways. nih.gov

Gene Organization and Transcriptional Regulation

The genes within this compound or related MAA biosynthetic clusters are typically found in close proximity on the chromosome. mdpi.com, mdpi.com This co-localization facilitates their coordinated expression. Transcriptional regulation of these gene clusters is crucial for controlling the production of the secondary metabolite. Environmental factors, particularly UV radiation, are known inducers of MAA biosynthesis in many organisms, and their biosynthetic genes are often upregulated upon UV exposure. mdpi.com, researchgate.net This suggests that the expression of the genes within the cluster is responsive to external stimuli, allowing the organism to produce photoprotective compounds when needed. mdpi.com Transcriptional factors can play a role in regulating the expression of these gene clusters, binding to specific DNA sequences in the promoter regions of the genes and influencing their transcription rates. mdpi.com

Genetic Engineering Approaches for Pathway Elucidation and Optimization

Genetic engineering techniques have been instrumental in understanding and manipulating biosynthetic pathways, including those for this compound and related compounds. Heterologous expression of entire BGCs or individual genes in a suitable host organism, such as Escherichia coli or Saccharomyces cerevisiae, has allowed researchers to confirm the function of specific genes and reconstruct the biosynthetic pathway in a controlled environment. nih.gov, mdpi.com, nih.gov By expressing truncated gene clusters or individual genes, researchers can identify the intermediates produced at different stages of the pathway. nih.gov

Furthermore, genetic engineering can be used to optimize the production of this compound or to generate analogs. This can involve strategies such as overexpressing key enzymes, blocking competing metabolic pathways, or engineering enzymes to alter their substrate specificity or catalytic activity. wikipedia.org Gene deletion studies, where specific genes within the cluster are removed, can help to confirm the role of those genes in the biosynthetic pathway and identify potential bottlenecks. mdpi.com These approaches provide powerful tools for dissecting the complex enzymatic steps and regulatory mechanisms involved in this compound biosynthesis and for potentially enhancing its production or creating novel derivatives.

Investigating Environmental and Physiological Factors Influencing this compound Production in Fungi

The production of secondary metabolites in fungi, such as this compound, is not always directly linked to fungal growth but can be triggered by specific conditions, often when primary metabolites accumulate. aimspress.com A single set of conditions cannot define the factors contributing to the production of all fungal secondary metabolites due to the diversity of toxin-producing fungi and their environments. aimspress.com However, several key environmental and physiological factors are known to influence the production of many fungal secondary metabolites.

Environmental factors play a crucial role in fungal growth and secondary metabolite production. These include temperature, water activity (aw) or relative humidity, pH, light, and the available substrate or nutrients. aimspress.comslideshare.net Climate change, leading to shifts in temperature, water availability, and light quality/quantity, can significantly impact the life cycle stages of fungi, their ability to colonize substrates, survive, and produce toxins. nih.gov

Temperature is a critical factor, with most fungi having optimal growth temperatures between 20°C and 30°C, though the optimal range for mycotoxin production can be narrower and varies depending on the fungal species and substrate. researchgate.netnih.goveuacademic.org High temperatures and humidity generally increase the risk of fungal growth and mycotoxin production. aimspress.comresearchgate.netaimspress.com However, some studies indicate that temperatures higher than the optimum for growth might suppress toxin production. nih.gov

Water activity (aw), which reflects the available water in a substrate, is another significant factor. It is closely linked to relative humidity. fao.org Optimal aw for fungal growth and mycotoxin production typically ranges from 0.88 to 0.995, although toxin production can occur at lower aw values than those required for optimal growth. researchgate.netnih.gov Osmotic pressure in a substrate, influenced by water activity, can affect fungal physiological responses and the biosynthesis of secondary metabolites. aimspress.com

The pH of the surrounding medium also influences fungal development and secondary metabolite production, affecting growth directly or indirectly through nutrient availability. aimspress.comeuacademic.org Fungi can modulate the surrounding pH by secreting acids or alkali, which can enhance their survival and potentially influence secondary metabolite pathways. aimspress.com

Light, particularly UV radiation and blue light, is known to affect various fungal processes, including sporulation and the production of UV-absorbing compounds like mycosporines and mycosporine-like amino acids. researchgate.netredalyc.orgkit.edu While this compound is a mycosporine-like compound, the explicit link between light-induced shikimate pathway and this compound synthesis is not definitively established in the search results, with some studies suggesting alternative photostimulation mechanisms. researchgate.net However, light is considered essential to initiate the production of some mycosporine-like compounds. researchgate.net The wavelength, intensity, and duration of light exposure can all influence fungal responses and secondary metabolite formation. nih.gov

Nutritional factors, including the availability of carbon and nitrogen sources, also impact fungal growth and the production of secondary metabolites. slideshare.net The specific substrate on which the fungus grows is also a determining factor for mycotoxin contamination. aimspress.comaimspress.com

Physiological factors, such as the fungal strain and its physiological state, including the conditions under which spores are produced and their subsequent treatment, can significantly influence fungal responses to environmental factors and their ability to produce secondary metabolites. aimspress.comresearchgate.netnih.gov The interaction between different environmental factors can also have complex effects on fungal growth and mycotoxin production. nih.gov

Table 1: General Environmental Factors Influencing Fungal Secondary Metabolite Production

FactorInfluence on Fungal Growth & Secondary Metabolite ProductionNotes
TemperatureSignificant influence; optimal range varies by species. Generally, higher temperatures increase risk, but very high temperatures can suppress toxin production. aimspress.comresearchgate.netnih.goveuacademic.orgOptimal temperature for growth may differ from optimal temperature for toxin production. nih.gov
Water Activity (aw) / HumidityCrucial for growth and toxin production; higher aw generally favors production. aimspress.comresearchgate.netnih.govToxin production can occur at lower aw than optimal for growth. nih.gov
pHAffects growth and nutrient availability; optimal range varies. aimspress.comeuacademic.orgFungi can modulate surrounding pH. aimspress.com
LightCan influence sporulation and production of UV-absorbing compounds; specific effects vary by wavelength. researchgate.netredalyc.orgkit.edunih.govExplicit link to this compound synthesis pathway requires further research. researchgate.net
Nutrients/SubstrateAvailability of carbon, nitrogen, and the substrate type are important. aimspress.comslideshare.netaimspress.comInfluences both fungal growth and the potential for secondary metabolite production. aimspress.comslideshare.netaimspress.com
Fungal StrainDifferent strains can have varying capacities for growth and toxin production. aimspress.comresearchgate.netnih.govGenetic and physiological state of the strain are important. nih.gov

Further research specifically focused on this compound in various fungal species under controlled environmental and physiological conditions is needed to fully elucidate the factors that optimize or inhibit its production.

Synthetic Organic Chemistry of Mycosporulone and Its Structural Congeners

Total Synthesis Strategies for Mycosporulone

Total synthesis campaigns targeting this compound have been instrumental in confirming its structure and providing access to material for further study. These strategies often involve the convergent assembly of key fragments, employing a variety of powerful organic transformations to construct the intricate spirocyclic core and establish the correct stereochemistry. researchgate.net

Retrosynthetic Analysis and Key Reaction Methodologies

Retrosynthetic analysis of this compound typically involves disconnecting the molecule into simpler, readily available precursors. This process, which works backward from the target molecule to potential starting materials, is fundamental in designing efficient synthetic routes. For this compound, key disconnections often focus on breaking bonds that form the spiro center or the fused ring systems.

Early synthetic work on the proposed structure of this compound, for instance, involved starting materials such as a cyclohexenone ester and a protected glyceraldehyde derivative. researchgate.net The construction of the spirocyclic system and the fused rings necessitates key reaction methodologies. While specific detailed reaction sequences for the revised structure are not extensively detailed in the provided snippets, the synthesis of complex natural products with spiro centers often relies on reactions like intramolecular cyclizations, conjugate additions, and potentially pericyclic reactions or transition-metal catalyzed couplings to forge the critical carbon-carbon bonds and ring systems. The structural revision highlights the importance of rigorous spectroscopic analysis and comparison with natural samples to validate synthetic targets. researchgate.net

Diastereoselective and Enantioselective Approaches

The synthesis of chiral molecules like this compound requires careful control of stereochemistry to obtain the desired enantiomer or diastereomer. Diastereoselective synthesis aims to favor the formation of one diastereomer over others, while enantioselective synthesis focuses on producing one enantiomer in excess.

Achieving high levels of diastereoselectivity and enantioselectivity in the synthesis of complex spirocycles is a significant challenge. Strategies employed in the synthesis of similar natural products and spiro compounds include the use of chiral starting materials (chiral pool synthesis), chiral auxiliaries, or asymmetric catalysis (using chiral catalysts or organocatalysts). While the specific stereoselective methods applied in the total synthesis of the revised structure of this compound are not detailed in the provided information, successful routes would necessarily address the creation of multiple stereocenters with high fidelity.

Challenges and Innovations in Complex Spirocyclic Systems Synthesis

Spirocyclic compounds pose particular challenges in organic synthesis due to the presence of a quaternary spiro atom and the inherent three-dimensionality and conformational rigidity they impart. Synthesizing these systems with control over both relative and absolute stereochemistry requires innovative strategies.

Common challenges include controlling the formation of the quaternary spiro carbon, managing the strain associated with fused ring systems, and achieving selectivity in cyclization reactions. Innovations in this area often involve the development of new reaction methodologies, such as novel cycloadditions, cascade reactions, or metal-catalyzed transformations that can efficiently construct the spiro center and adjacent rings with high stereocontrol. The synthesis of this compound, with its fused spirocyclic core, undoubtedly encountered and potentially contributed to overcoming such challenges.

Chemo-enzymatic Synthesis Methodologies for this compound Precursors and Analogs

Chemo-enzymatic synthesis, which combines chemical and enzymatic transformations, offers a powerful approach for the synthesis of complex molecules, particularly for introducing chirality or performing selective transformations that are difficult to achieve using traditional chemical methods alone.

While specific chemo-enzymatic routes to this compound itself are not detailed in the provided information, this methodology has been successfully applied to the synthesis of other natural products and their analogs. Enzymes can be used to prepare chiral building blocks or to perform late-stage functionalizations with high selectivity. For this compound precursors or analogs, chemo-enzymatic approaches could potentially be utilized for stereoselective oxidation or reduction steps, the introduction of specific functional groups, or the preparation of chiral fragments that are later coupled chemically. This integrated approach can offer advantages in terms of efficiency, selectivity, and environmental friendliness.

Synthesis of this compound Derivatives and Analogs for Structural-Mechanistic Research

The synthesis of derivatives and analogs of natural products like this compound is crucial for understanding their biological activities and underlying mechanisms. By systematically modifying the structure of the parent compound, researchers can probe the relationship between structural features and biological function (structure-activity relationship or SAR).

For this compound, the synthesis of analogs would involve targeted modifications to different parts of the molecule, such as the spirocyclic core, the pendant groups, or the functional moieties. These modifications can be achieved through various synthetic strategies, building upon the knowledge gained from the total synthesis efforts. The synthesized derivatives can then be used in biological assays and mechanistic studies to identify key pharmacophores, understand binding interactions with biological targets, and potentially develop new compounds with improved properties.

Development of Novel Synthetic Methodologies Inspired by this compound Structure

The structural complexity of natural products often serves as an inspiration for the development of novel synthetic methodologies. The challenges encountered during the synthesis of a molecule like this compound can drive chemists to devise new reactions, catalysts, or strategies to overcome specific hurdles in bond formation, stereocontrol, or functional group manipulation.

Sources, Cultivation, and Bioproduction Research of Mycosporulone

Identification and Characterization of Mycosporulone-Producing Fungal Species and Strains

This compound has been identified as a metabolite produced by certain fungal species. Notably, Coniothyrium sporulosum is recognized as a producer of this compound. npatlas.orgbiodeep.cn Paraphaeosphaeria sporulosa is considered a synonym or the currently accepted name for Coniothyrium sporulosum. nih.govacademicjournals.orgthieme-connect.denih.gov Paraphaeosphaeria sporulosa is known to produce various metabolites, including this compound. nih.gov Another marine-derived fungus, Massarina sp. strain CNT-019, has been reported to yield 6-epi-5′-hydroxy-mycosporulone, a related fungal metabolite. An endophytic Coniothyrium sp. isolated from the rhizomes of Aralia nudicaulis has also been found to contain this compound.

Exploration of Natural Habitats and Ecological Niches of Producers

Fungi capable of producing this compound or related compounds have been isolated from diverse natural habitats. Marine-derived fungi represent a significant source of bioactive secondary metabolites, and this compound or its derivatives have been found in fungi isolated from marine environments, such as Massarina sp. Endophytic fungi, which live within plant tissues, have also been identified as producers. Paraphaeosphaeria sporulosa, a known producer of this compound, is described as a cosmopolitan soil-borne fungus and is frequently isolated as an endophyte from the roots and rhizomes of various plant species. nih.gov The exploration of these varied ecological niches, including marine environments and endophytic associations, continues to reveal fungi capable of producing this compound and other bioactive compounds. academicjournals.org

Optimization of Fungal Fermentation Processes for Enhanced this compound Bioproduction

Research into optimizing fungal fermentation processes aims to enhance the yield of secondary metabolites like this compound. While detailed studies specifically focused on the optimization of this compound bioproduction are limited in the provided information, general approaches to fungal fermentation for metabolite production offer insights.

For the production of secondary metabolites by Paraphaeosphaeria sporulosa, potato dextrose broth (PDB) has been used as a liquid culture medium. nih.gov Optimization of media composition and nutritional parameters is crucial for maximizing fungal biomass and metabolite production. However, specific studies detailing the optimal media components and nutritional requirements exclusively for enhanced this compound production by its fungal producers were not extensively found in the search results.

General cultivation conditions for Paraphaeosphaeria sporulosa in liquid culture for secondary metabolite production have included incubation at 24 °C in the dark for 21 days under stationary conditions. nih.gov Optimizing physical parameters such as temperature, pH, and aeration is essential for efficient fungal fermentation. However, specific research detailing the optimization of these conditions solely for maximizing this compound yield was not prominently featured in the search results.

Strain improvement is a key aspect of enhancing the production of valuable microbial metabolites. Strategies for improving fungal strains for industrial production include classical methods like random mutagenesis and screening, as well as modern approaches such as genetic engineering and genome editing. These techniques aim to increase the efficiency and productivity of the microorganism. While these strategies are generally applicable to enhancing the yield of fungal secondary metabolites, specific documented applications of strain improvement techniques directly targeting the increased biosynthesis of this compound in its producing fungi were not detailed in the provided information.

Heterologous Expression Systems for this compound Biosynthesis

Heterologous expression systems offer a powerful tool for the production of natural products, particularly those from organisms that are difficult to cultivate or genetically manipulate. This approach involves transferring the biosynthetic gene cluster (BGC) responsible for the production of a compound into a more amenable host organism. While heterologous expression has been successfully applied to the biosynthesis of various fungal secondary metabolites and mycosporine-like amino acids, specific reports on the successful heterologous expression of the biosynthetic pathway specifically for this compound were not identified in the search results. Research in this area often involves identifying the relevant BGCs and developing suitable host strains for expression.

Compound and Organism Identifiers

Compound NamePubChem CIDChemical Formula
This compoundNot readily available in search resultsC₁₁H₁₂O₅
6-epi-5'-hydroxy-mycosporuloneNot readily available in search results (NPAID: NPA008112)C₁₁H₁₂O₅
Organism NameNCBI Taxonomy ID
Coniothyrium sporulosum1460663
Paraphaeosphaeria sporulosa1460663
Massarina sp.-
Aralia nudicaulis28550

Advanced Analytical Methodologies for Mycosporulone Research

Chromatographic Separation Techniques for Isolation and Quantification (e.g., High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC))

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), are fundamental for separating mycosporulone from complex mixtures and for its subsequent quantification. These techniques leverage the differential interactions of analytes with a stationary phase and a mobile phase to achieve separation.

HPLC is a widely used technique that offers high resolution and sensitivity for the analysis of various compounds. It has been employed in the analysis and separation of fungal metabolites, including those structurally related to this compound mdpi.comtandfonline.com. For instance, reverse-phase HPLC using a C18 column and a mobile phase gradient of water and acetonitrile (B52724) has been utilized in the purification of active compounds from natural sources tandfonline.com.

UHPLC represents an evolution of HPLC, employing smaller particle sizes in the stationary phase and higher pressures to achieve even greater separation efficiency and reduced analysis times mdpi.comnih.gov. This technique is particularly advantageous for the rapid determination of multiple analytes in complex samples mdpi.com. A UHPLC method with diode-array detection (DAD) has been developed for the determination of mycosporine-like amino acids (MAAs), which share structural similarities with this compound, in various algal species mdpi.comnih.gov. This method achieved the separation of eleven MAAs in under 8 minutes using a C18 column and a gradient elution with water containing formic acid and ammonium (B1175870) formate, and acetonitrile mdpi.com. The optimization of parameters like column temperature can further enhance separation efficiency in UHPLC mdpi.com.

Chromatographic methods are essential not only for analytical quantification but also for the preparative isolation of this compound from crude extracts. Medium-pressure liquid chromatography and preparative HPLC with different stationary phases and mobile phases have been successfully applied in the purification process of natural products from fungal sources mdpi.com.

Mass Spectrometry Applications for Detection and Structural Confirmation (e.g., LC-MS/MS, GC-MS)

Mass spectrometry (MS) is an indispensable tool in this compound research for the detection, identification, and structural confirmation of the compound, often coupled with chromatographic techniques. LC-MS and LC-MS/MS are particularly powerful for analyzing polar and non-volatile compounds like this compound thermofisher.comshimadzu.com.

LC-MS systems combine the separation power of liquid chromatography with the sensitive detection and mass analysis capabilities of mass spectrometry thermofisher.comcreative-proteomics.com. This hyphenated technique allows for the identification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns thermofisher.com. HPLC-MS analysis has been used to identify this compound in crude extracts by comparing retention time and ESIMS data with authentic samples mdpi.comsemanticscholar.org.

LC-MS/MS (tandem mass spectrometry) provides even greater specificity and sensitivity by employing multiple stages of mass analysis mdpi.com. This allows for the selection of a parent ion and its fragmentation into product ions, generating a unique spectral fingerprint that aids in definitive structural confirmation and quantification in complex matrices mdpi.com. UHPLC-MS/MS methods have been developed and validated for the simultaneous quantification of various mycotoxins, highlighting the sensitivity and selectivity offered by this technique for the analysis of fungal metabolites mdpi.comnih.gov.

While GC-MS is widely used for the analysis of volatile and thermally stable compounds, LC-MS is generally preferred for less volatile and more polar molecules such as this compound shimadzu.comconquerscientific.com. GC-MS involves vaporizing the sample before it enters the mass spectrometer, which may not be suitable for compounds that degrade upon heating shimadzu.com.

Mass spectrometry, especially in combination with chromatography, provides crucial information for the accurate identification and characterization of this compound and related compounds. The ability to analyze fragmentation patterns helps in elucidating the structural features of the molecule mdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization in Complex Mixtures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the structural and chemical environment of atoms within a molecule mdpi.comazolifesciences.comwikipedia.org. It is invaluable for the definitive structural characterization of this compound, particularly in complex mixtures where isolation of large quantities may be challenging.

One- and two-dimensional NMR techniques, such as 1H NMR and 13C NMR, are routinely used to determine the connectivity of atoms and the functional groups present in a molecule semanticscholar.orgazolifesciences.com. Analysis of chemical shifts and coupling constants in NMR spectra provides insights into the molecular structure semanticscholar.orgwikipedia.org. For example, NMR data has been used to elucidate the structure of compounds isolated from fungi, revealing structural features like aryl rings, methyl groups, and carbonyl carbons semanticscholar.org.

Two-dimensional NMR experiments, including COSY, HMQC, and HMBC, provide correlations between nuclei, allowing for the complete assignment of signals and confirmation of the molecular structure semanticscholar.orgazolifesciences.com. These techniques are essential for piecing together the structural puzzle of complex natural products like this compound semanticscholar.org. NMR spectroscopy has been successfully applied to establish the structures of fungal metabolites, including those structurally related to this compound, often in conjunction with mass spectrometry data researchgate.netresearchgate.net.

NMR is considered a gold standard for structural elucidation of small organic molecules and can also be applied to larger, more complex structures azolifesciences.com. Its ability to provide detailed structural information without requiring derivatization makes it a crucial tool in natural product chemistry mdpi.com.

Immunochemical Methods for Screening and Rapid Detection (e.g., Enzyme-Linked Immunosorbent Assays (ELISA))

Immunochemical methods, such as Enzyme-Linked Immunosorbent Assays (ELISA), offer a sensitive and high-throughput approach for the screening and rapid detection of specific compounds, including potentially this compound, if appropriate antibodies are available. ELISA is a plate-based assay technique used for detecting and quantifying soluble substances like peptides, proteins, and antibodies thermofisher.comrockland.com.

The principle of ELISA involves the use of antibodies that specifically bind to the target analyte thermofisher.comnih.gov. Different ELISA formats exist, including direct, indirect, sandwich, and competitive ELISA rockland.comnih.gov. In a typical ELISA, the antigen (this compound, in this case) is immobilized on a solid surface, followed by incubation with a specific antibody linked to an enzyme thermofisher.com. The presence and amount of the analyte are then determined by measuring the activity of the enzyme via the conversion of a substrate into a detectable product thermofisher.com.

ELISA offers advantages such as high sensitivity, specificity, and the ability to analyze multiple samples simultaneously in a microplate format rockland.com. This makes it suitable for screening large numbers of samples for the presence of this compound analis.com.my. While the provided search results discuss ELISA in the context of detecting other substances like mycotoxins and antibodies to microorganisms, the underlying principle and methodology are applicable to this compound if specific antibodies can be developed analis.com.mynih.gov. The development of a highly sensitive ELISA requires the availability of specific antibodies against this compound analis.com.my.

Development and Validation of Robust Analytical Protocols for Research Studies

The development and validation of robust analytical protocols are critical to ensure the accuracy, precision, and reliability of this compound analysis in research studies emerypharma.comeuropa.eu. A well-validated method provides confidence in the obtained results, regardless of the complexity of the sample matrix.

Analytical method validation is the process of demonstrating that an analytical method is suitable for its intended purpose emerypharma.comeuropa.eu. Key validation parameters typically include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), ruggedness, and robustness emerypharma.com. These parameters are evaluated through a series of experiments following established guidelines, such as those from the International Council for Harmonisation (ICH) mdpi.comnih.gov.

Developing a robust method involves optimizing various parameters to ensure reliable performance. For chromatographic methods, this may include optimizing the mobile phase composition, flow rate, column temperature, and detection wavelength mdpi.comnih.gov. For mass spectrometry methods, ionization parameters and fragmentation settings need to be optimized mdpi.com.

Validation studies demonstrate the method's performance characteristics. For example, linearity is assessed by analyzing samples at different concentrations to ensure a proportional response mdpi.comikev.org. Precision is evaluated by analyzing replicate samples to determine the variability of the results mdpi.comikev.org. Accuracy assesses how close the measured values are to the true values mdpi.comikev.org. LOD and LOQ define the lowest concentrations that can be detected and reliably quantified, respectively mdpi.commdpi.comikev.org.

Robustness testing involves introducing small, deliberate variations in method parameters to assess their impact on the results, ensuring the method's reliability during normal usage emerypharma.comeuropa.eu. Following established validation guidelines and thoroughly evaluating these parameters is essential for developing reliable analytical protocols for this compound research mdpi.comnih.govemerypharma.com.

Sample Preparation and Matrix Effects in this compound Analysis

Effective sample preparation is a crucial step in the analysis of this compound, particularly when dealing with complex biological or environmental matrices. The goal of sample preparation is to extract the analyte from the matrix and remove interfering compounds that could affect the analytical measurement thermofisher.comchromatographyonline.com. Various techniques can be employed depending on the sample type and the properties of this compound.

Matrix effects are a significant consideration in quantitative analysis, especially when using mass spectrometry chromatographyonline.comyoutube.combataviabiosciences.com. Matrix components that coelute with the analyte can interfere with the ionization process in the mass spectrometer, leading to signal suppression or enhancement, and thus affecting the accuracy of quantification chromatographyonline.comyoutube.com.

Strategies to address matrix effects include optimizing sample preparation to remove interfering substances, adjusting chromatographic conditions to avoid coelution of the analyte with matrix components, and using internal standards chromatographyonline.comyoutube.comchromatographyonline.com. Sample dilution can also reduce matrix effects, provided the analytical technique has sufficient sensitivity chromatographyonline.commdpi.com.

Methods for evaluating matrix effects include the post-extraction spike method and post-column infusion chromatographyonline.commdpi.com. The post-extraction spike method compares the signal response of the analyte in a blank matrix extract spiked after extraction to the response of the analyte in a neat solvent solution chromatographyonline.combataviabiosciences.commdpi.com. Post-column infusion involves infusing the analyte into the chromatographic effluent before the mass spectrometer to observe the impact of eluting matrix components on the analyte signal chromatographyonline.commdpi.com.

Ecological Role and Environmental Significance of Mycosporulone

Function of Mycosporulone in Fungal-Fungal Interactions (e.g., Mycoparasitism, Competition)

Fungi exist in complex microbial communities where they constantly compete for space and resources. Secondary metabolites are key weapons in this struggle. This compound's role in these interactions is primarily defined by its antimicrobial properties.

Competition: The production of antifungal compounds is a primary strategy for fungi to inhibit the growth of competitors. This compound has demonstrated notable antifungal activity against various pathogenic yeasts and fungi. acs.orgacs.org For instance, it is effective against Candida albicans, Candida tropicalis, and Cryptococcus neoformans. acs.org This ability to suppress the growth of other fungi allows the producing organism, such as Coniothyrium sporulosum, to secure its niche and access limited nutrients. acs.org The production of such compounds is a form of interference competition, where one organism directly harms another. This is a common strategy among fungi, which are known to secrete a diverse arsenal of secondary metabolites to outcompete other microbes. nih.gov

Mycoparasitism: Mycoparasitism is a direct attack by one fungus on another. researchgate.net While there is no direct evidence of this compound being used as a primary tool for penetration in a mycoparasitic interaction, its antifungal properties could play a supportive role. By weakening a host fungus, this compound could make it more susceptible to physical invasion by the mycoparasite. Fungi like those in the Trichoderma genus, which are well-known mycoparasites, employ a combination of cell wall-degrading enzymes and toxic secondary metabolites to overcome their fungal prey. researchgate.net this compound's activity fits the profile of a secondary metabolite that could contribute to suppressing the host's defenses.

The table below summarizes the known antimicrobial activity of this compound against select fungal and bacterial pathogens, highlighting its potential role in competitive interactions.

Target OrganismTypeActivity LevelReference
Pseudomonas aeruginosaGram-negative BacteriaParticularly Active acs.orgacs.orgnih.gov
Staphylococcus aureus (penicillin-resistant)Gram-positive BacteriaParticularly Active acs.orgacs.orgnih.gov
Escherichia coliGram-negative BacteriaActive acs.org
Candida albicansYeastActive acs.orgacs.org
Candida tropicalisYeastActive acs.orgacs.org
Cryptococcus neoformansYeastActive acs.org

Role in Fungal-Plant Symbioses (e.g., Endophytic Associations)

Endophytic fungi live within plant tissues without causing any visible signs of disease, often engaging in a mutualistic relationship with the host. frontiersin.org These fungi produce a vast array of secondary metabolites that can benefit the plant by protecting it from pathogens, herbivores, and abiotic stresses. nih.gov

While no specific studies have directly documented the role of this compound in endophytic associations, its known biological activities allow for informed hypotheses. The production of antimicrobial compounds like this compound by an endophyte could serve to protect the host plant from pathogenic fungal and bacterial infections. frontiersin.org This "bodyguard" function is a key benefit that endophytes provide. nih.gov Phenolic compounds and other secondary metabolites produced by endophytes are known to act as defensive agents and signaling molecules in the plant-microbe association. frontiersin.org

Contribution to Biogeochemical Cycles in Specific Ecosystems (e.g., Marine Carbon Cycling, Nutrient Cycling)

Fungi are critical players in global biogeochemical cycles, primarily as decomposers that break down complex organic matter and recycle nutrients. mycosphere.org Secondary metabolites can influence these processes, although the specific contribution of this compound has not been detailed in scientific literature.

Nutrient Cycling: In terrestrial ecosystems, fungi, including mycorrhizal fungi that form symbiotic relationships with plants, are essential for nutrient acquisition, particularly of phosphorus and nitrogen. mycosphere.orgresearchgate.net The production of secondary metabolites in the rhizosphere (the soil region around plant roots) can influence the microbial community and, consequently, the rate of nutrient turnover. researchgate.net By inhibiting competing microbes, a compound like this compound could indirectly affect nutrient cycling dynamics in the immediate vicinity of the fungus.

Marine Carbon Cycling: In marine environments, microbes drive the transformation and cycling of vast amounts of carbon. alliedacademies.org Microbial metabolites are a key component of the dissolved organic carbon pool, which fuels marine food webs. alliedacademies.org Fungi are present in marine ecosystems and contribute to the decomposition of organic material. The secondary metabolites they produce would be released into this environment, potentially influencing the microbial loop and carbon turnover. However, the specific role and concentration of this compound in marine ecosystems remain unstudied. Given that a small fraction of marine microbes can be responsible for a large portion of respiration and carbon dioxide release, the introduction of bioactive compounds could have significant, though currently unquantified, effects.

Evolutionary and Adaptive Significance of Secondary Metabolite Production in Fungi

The production of a chemically diverse array of secondary metabolites is a hallmark of the fungal kingdom and is a result of strong evolutionary pressures. nih.govresearchgate.net These compounds are not essential for primary growth and development but provide significant adaptive advantages in specific ecological contexts. nih.govnyu.edu

The ability to produce this compound likely confers a significant fitness advantage to the fungi that synthesize it. nyu.edu This advantage can be understood through several key evolutionary principles:

Niche Competition: As discussed, the antimicrobial properties of this compound allow fungi to compete effectively against other microorganisms for resources, a crucial factor for survival. nih.gov

Defense: Secondary metabolites serve as a chemical defense against predation (e.g., by fungivorous protozoans or invertebrates) and parasitism. nih.gov

Adaptation to Environment: The evolution of specific secondary metabolite pathways can be driven by the need to adapt to particular environmental stresses or to colonize new ecological niches. nih.govmdpi.com The production of a potent antimicrobial like this compound could enable a fungus to thrive in environments with high microbial competition.

The genes responsible for producing secondary metabolites are often clustered together on the fungal chromosome. This genetic architecture facilitates the co-inheritance and co-regulation of all the necessary genes for a biosynthetic pathway, allowing for rapid evolution and diversification of these chemical capabilities. nih.gov The persistence of the this compound pathway in certain fungi underscores its evolutionary importance for survival and ecological success.

Environmental Distribution and Persistence Studies of this compound

There is currently a lack of specific studies detailing the environmental distribution and persistence of this compound. Its presence has been confirmed in laboratory cultures of producing fungi like Coniothyrium sporulosum, but its concentration and prevalence in natural settings such as soil, water, or plant tissues have not been quantified. acs.org

The persistence of any chemical compound in the environment is determined by its susceptibility to degradation by biological and chemical processes, such as biodegradation, hydrolysis, and photolysis. diva-portal.org

Biodegradation: As an organic compound, this compound is likely subject to biodegradation by other microorganisms in the environment. The rate of this degradation would depend on various factors, including the microbial community present, temperature, and nutrient availability.

Chemical Stability: The chemical structure of this compound will determine its stability and susceptibility to abiotic degradation processes like hydrolysis (reaction with water) and photolysis (breakdown by light).

Without specific experimental data, the environmental half-life of this compound cannot be determined. Assessing the persistence of such compounds is complex, as degradation rates are influenced by a combination of the substance's inherent properties and the specific environmental conditions. diva-portal.orgnih.gov Future research is needed to track the fate of this compound in various ecosystems to fully understand its environmental significance.

Future Perspectives and Emerging Research Directions in Mycosporulone Chemistry

Integration of Omics Technologies (e.g., Genomics, Metabolomics, Proteomics) for Holistic Understanding

The application of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, is becoming increasingly prevalent in natural product research to provide a comprehensive understanding of biological systems. mdpi.comnih.govhumanspecificresearch.orgresearchgate.net Integrating these technologies can offer a holistic view of the organisms that produce Mycosporulone and the conditions influencing its biosynthesis. Genomics can help identify the complete set of genes involved in the biosynthetic pathway of this compound. Transcriptomics can reveal the gene expression patterns under different environmental conditions or developmental stages of the producing organism, indicating which genes are active during this compound production. Proteomics can provide insights into the enzymes and proteins involved in the synthesis and regulation of this compound. Metabolomics, the large-scale study of metabolites, can help in identifying this compound itself, as well as precursor molecules and related compounds, offering a snapshot of the metabolic state of the organism. mdpi.comnih.govhumanspecificresearch.org By combining data from these different omics levels, researchers can build a more complete picture of the biological processes leading to this compound production, potentially leading to strategies for optimizing its yield or discovering novel related compounds. mdpi.comresearchgate.net This integrated approach, sometimes referred to as "panomics" or systems biology, aims to understand the complex interactions within biological systems. researchgate.net

Computational Chemistry and Molecular Modeling Applications in Structural and Mechanistic Studies

Computational chemistry and molecular modeling are powerful tools for studying the structure, properties, and reactivity of chemical compounds like this compound. openaccessjournals.comkallipos.gr These methods can be used to predict the three-dimensional structure of this compound and its conformational preferences. openaccessjournals.com Molecular modeling can also provide insights into the interactions of this compound with biological targets, helping to elucidate its mechanism of action at a molecular level. openaccessjournals.com Techniques such as molecular dynamics simulations can model the behavior of this compound in different environments, such as cell membranes or protein binding pockets. openaccessjournals.comkallipos.grnovapublishers.com Furthermore, computational methods can be employed to study the reaction mechanisms involved in the biosynthesis or degradation of this compound. openaccessjournals.com Quantum mechanical calculations can provide detailed information about the electronic structure and reactivity of the molecule. openaccessjournals.comkallipos.grmdpi.com These computational approaches complement experimental studies by providing theoretical insights and guiding the design of further experiments. openaccessjournals.comkallipos.gr

Bioinspired Chemical Synthesis of this compound and Related Compounds

Bioinspired synthesis is a chemical synthesis approach that mimics natural biosynthetic pathways or utilizes biological principles to create molecules. e3s-conferences.orgirb.hr Applying bioinspired synthesis to this compound involves designing synthetic routes that are similar to how the compound is produced in nature. This can offer advantages such as potentially more environmentally friendly processes and access to structural diversity. e3s-conferences.orgirb.hr Research in this area could focus on identifying the key enzymatic steps in this compound biosynthesis and developing chemical catalysts or reaction sequences that mimic these steps. rsc.org Bioinspired synthesis can also be used to create analogs or derivatives of this compound with potentially altered or improved properties. This approach can be particularly valuable if this compound is difficult to obtain in large quantities from its natural source. rsc.org

Exploration of Undiscovered Biosynthetic Pathways and Producer Organisms

While this compound has been isolated from certain fungal species, there is potential for the existence of undiscovered biosynthetic pathways in known or novel organisms. mdpi.com Exploring diverse environments, such as marine habitats or extremophile niches, could lead to the discovery of new this compound producers or organisms that produce related compounds. au.dkresearchgate.netacademicjournals.org Advances in microbial cultivation techniques and genomic sequencing allow for the investigation of previously uncultured microorganisms, which represent a vast untapped source of natural products. au.dkresearchgate.netmit.edu Genome mining, the computational analysis of microbial genomes to identify biosynthetic gene clusters (BGCs), can help predict the potential for producing this compound or similar compounds even before cultivation. au.dkresearchgate.netmit.edunih.gov Identifying novel producer organisms and biosynthetic pathways can provide alternative sources for this compound and offer insights into the evolution of its biosynthesis. rsc.org Orphan biosynthetic gene clusters, for which the corresponding metabolite is unknown, represent a significant area for future exploration to link genetic potential to chemical products. nih.gov

Development of Advanced Analytical Platforms for In Situ this compound Monitoring

Advanced analytical techniques are crucial for the detection, identification, and quantification of this compound in complex biological or environmental samples. Future research directions include the development of more sensitive, selective, and high-throughput analytical platforms. This could involve the creation of biosensors or probes specifically designed to detect this compound in situ, meaning in its natural environment or within biological systems, without the need for extensive sample preparation. eos.comaveva.com Techniques such as advanced mass spectrometry and chromatography coupled with sophisticated data analysis methods can improve the ability to identify and quantify this compound and its metabolites. edwards.comseeq.comnetskope.com The development of imaging techniques that can visualize the distribution of this compound within cells or tissues would also be a significant advancement. These advanced analytical platforms would facilitate a deeper understanding of this compound's role in its producing organism and its interactions with other organisms or the environment.

Q & A

Q. What are the primary methods for characterizing Mycosporulone’s structural and functional properties?

To characterize this compound, researchers should employ a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for elucidating its carbon skeleton and functional groups, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns. X-ray crystallography may resolve absolute stereochemistry, though challenges in crystallization may require alternative methods like comparative optical rotation with synthetic analogs. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV/Vis or photodiode array detection is recommended .

Table 1: Key Characterization Techniques

TechniqueApplicationLimitations
NMRStructural elucidationRequires high purity/sample quantity
HRMSMolecular formula confirmationLimited stereochemical information
X-rayAbsolute configuration determinationDependent on crystal quality

Q. How can researchers design experiments to investigate this compound’s biosynthetic pathways?

Experimental design should integrate isotopic labeling (e.g., 13C^{13}\text{C}-glucose) to trace precursor incorporation, coupled with gene knockout studies in fungal hosts. Metabolomic profiling via LC-MS/MS can identify intermediates, while heterologous expression of putative biosynthetic gene clusters (BGCs) in model organisms (e.g., Aspergillus nidulans) validates enzyme functionality. Ensure controls include wild-type strains and unlabeled substrates to distinguish biosynthetic artifacts .

Q. What criteria should guide the selection of fungal strains for this compound production studies?

Prioritize strains with documented secondary metabolite diversity, such as endophytic fungi from extreme environments. Use phylogenetic analysis (ITS sequencing) to identify close relatives of known this compound producers. Optimize culture conditions using Design of Experiments (DoE) to test variables like pH, temperature, and nutrient stress. Include negative controls (non-producing strains) to confirm metabolite specificity .

Advanced Research Questions

Q. How should researchers address discrepancies in proposed this compound structures?

Structural contradictions, such as the initial misassignment of the C2 stereocenter , require comparative synthesis of proposed isomers. Employ retrosynthetic analysis to generate analogs, followed by spectroscopic comparison (e.g., 1H^{1}\text{H}-NMR coupling constants, NOESY correlations). Computational methods (DFT-based NMR chemical shift prediction) can validate spectral matches. Publish synthetic protocols and raw spectral data to enable independent verification .

Q. What methodological challenges arise in total synthesis of this compound, and how can they be mitigated?

Key challenges include stereoselective aldol reactions and retro-aldol rearrangements during cyclization. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to control stereochemistry, and monitor reaction progress via in situ IR spectroscopy. For unstable intermediates, employ low-temperature conditions (-78°C) and inert atmospheres. Report detailed reaction parameters (e.g., solvent polarity, catalyst loading) to enhance reproducibility .

Q. How can conflicting bioactivity data for this compound across studies be resolved?

Contradictory results often stem from variability in purity, assay conditions, or cell lines. Standardize bioassays using reference compounds (e.g., cycloheximide as a cytotoxicity control) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Meta-analyses should account for batch effects and statistical power; Bayesian hierarchical models are recommended for heterogeneous datasets .

Table 2: Common Sources of Bioactivity Variability

FactorImpactMitigation Strategy
PurityFalse positives/negativesHPLC ≥95% purity threshold
Cell line driftAltered IC50_{50} valuesUse authenticated cell banks
Solvent effectsDiminished activity in DMSOLimit solvent concentration to <1%

Q. What strategies optimize the isolation of this compound from complex fungal extracts?

Combine liquid-liquid partitioning (e.g., ethyl acetate/water) with size-exclusion chromatography (Sephadex LH-20) for preliminary fractionation. Target isolation via preparative HPLC using a C18 column and gradient elution (MeCN/H2_2O + 0.1% formic acid). For co-eluting compounds, employ orthogonal methods like hydrophilic interaction chromatography (HILIC). Validate purity at each stage with tandem MS/MS .

Methodological Frameworks

How can the PICO framework refine research questions about this compound’s therapeutic potential?

Apply PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses:

  • Population : Specific cancer cell lines (e.g., HeLa).
  • Intervention : this compound at varying concentrations.
  • Comparison : Standard chemotherapeutics (e.g., doxorubicin).
  • Outcome : Apoptosis markers (caspase-3 activation). This ensures testability and aligns with translational research goals .

Q. What statistical approaches are appropriate for dose-response studies of this compound?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50_{50} values. Assess goodness-of-fit via residual plots and Akaike Information Criterion (AIC). For high-throughput screens, apply false discovery rate (FDR) correction to minimize Type I errors. Open-source tools like R/Bioconductor’s drc package facilitate analysis .

Q. How should researchers document experimental protocols to ensure reproducibility?

Follow COSMOS-E guidelines: pre-register protocols on platforms like Protocols.io , detail instrument calibration (e.g., NMR shimming parameters), and archive raw data in repositories such as Zenodo. Include step-by-step supplementary materials, emphasizing critical steps (e.g., reaction quenching methods) that impact yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.